ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the chlorophenyl group, the dimethylaminoethenyl group, and the ethyl ester group. Common reagents used in these reactions include chlorinating agents, amines, and esterification agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-(4-bromophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Ethyl 8-(4-methylphenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Ethyl 8-(4-fluorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Uniqueness
Ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties
Biological Activity
Ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C16H17ClN2O3 and a molecular weight of 320.77 g/mol. The structure features a pyrazolo-triazine core, which is significant for its biological interactions. The presence of the 4-chlorophenyl and dimethylamino groups contributes to its lipophilicity and potential receptor interactions.
Biological Activity
Pharmacological Effects
- Antitumor Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in human cancer cells by activating specific signaling pathways (e.g., caspase activation) .
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of bacterial growth .
- Cognitive Enhancement : There is emerging evidence that compounds within the same chemical class may enhance cognitive functions through phosphodiesterase inhibition, which increases cyclic AMP levels in the brain . This could potentially lead to improved memory and learning capabilities.
The biological activity of this compound is likely mediated through several pathways:
- Receptor Interactions : The dimethylamino group may facilitate interactions with neurotransmitter receptors or other cellular targets that modulate signaling pathways involved in growth and apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like phosphodiesterases which play a crucial role in cellular signaling .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolo-triazine derivatives demonstrated significant antitumor activity against A549 lung cancer cells. The results indicated that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In vitro testing revealed that ethyl derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting potential as a therapeutic agent in treating infections .
Data Summary Table
Properties
Molecular Formula |
C20H22ClN5O2 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H22ClN5O2/c1-5-15-17(13-7-9-14(21)10-8-13)19-23-22-18(20(27)28-6-2)16(26(19)24-15)11-12-25(3)4/h7-12H,5-6H2,1-4H3/b12-11+ |
InChI Key |
RCIMLKOZTIWYDX-VAWYXSNFSA-N |
Isomeric SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)/C=C/N(C)C |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)C=CN(C)C |
Origin of Product |
United States |
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